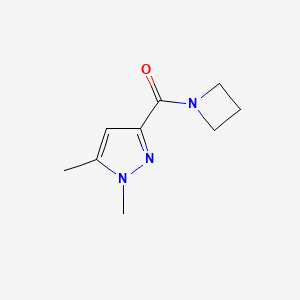

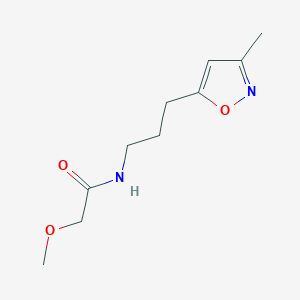

azetidin-1-yl(1,5-dimethyl-1H-pyrazol-3-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

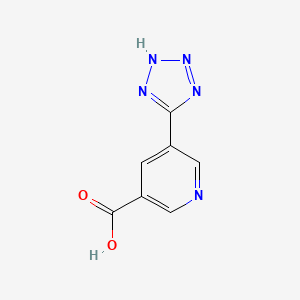

Azetidine is a basic heterocyclic organic compound with the molecular formula C3H7N. It is a saturated three-membered heterocycle. 1,5-dimethyl-1H-pyrazol-3-yl is a derivative of pyrazole, which is a simple aromatic ring organic compound with the molecular formula C3H3N2H .

Synthesis Analysis

While specific synthesis methods for “azetidin-1-yl(1,5-dimethyl-1H-pyrazol-3-yl)methanone” are not available, pyrazole derivatives can be synthesized through various methods, including the reaction of 1,3-diketones with hydrazine . Azetidine derivatives can be synthesized from β-amino alcohols .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. Pyrazole compounds are generally stable and have been used in various applications due to their chemical properties .Scientific Research Applications

Pyrazoles and Oxazolidinones: An Overview

Pyrazoles as Pharmacophores

Pyrazoles are recognized for their wide-ranging pharmacological activities, making them a cornerstone in drug discovery efforts. They have been identified as core structures in numerous compounds demonstrating significant agrochemical and pharmaceutical properties. The synthetic versatility of pyrazoles allows for the creation of derivatives with varied biological activities, including antimicrobial, antifungal, antiviral, and antioxidant effects (Sheetal et al., 2018).

Oxazolidinones as Antimicrobial Agents

Oxazolidinones, a novel class of synthetic antimicrobial agents, exhibit a unique mechanism of protein synthesis inhibition. They show bacteriostatic activity against key human pathogens like methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci. Linezolid, a clinical oxazolidinone, demonstrates promising activity against gram-positive pathogens, highlighting the therapeutic potential of oxazolidinone derivatives (Diekema & Jones, 2000).

Therapeutic Applications and Research Insights

Antitumor Potential

Research has explored the antitumor effects of various compounds, including chrysophanol and its potential against malignant optic nerve meningioma. Such studies underscore the anticancer capabilities of certain derivatives, emphasizing their role in inducing apoptosis and inhibiting cancer cell growth (Zeng et al., 2019).

Antimicrobial Resistance

The challenge of antimicrobial resistance, particularly in gram-positive bacteria, has prompted the exploration of novel oxazolidinones as antibacterial agents. Patents divulging new oxazolidinone derivatives with enhanced antibacterial activity against resistant strains highlight ongoing efforts to address microbial resistance through chemical innovation (Phillips & Sharaf, 2016).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

azetidin-1-yl-(1,5-dimethylpyrazol-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c1-7-6-8(10-11(7)2)9(13)12-4-3-5-12/h6H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTOGOLLEIWBEFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)C(=O)N2CCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 2-cyano-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B2982506.png)

![2-{2-[(2,4-Difluorophenyl)carbamoyl]phenyl}acetic acid](/img/structure/B2982507.png)

![N-[[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2982516.png)

![7-((2-fluorobenzyl)thio)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2982521.png)

![[4-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2982529.png)